molecular formula C5H14ClNOS B6172163 1-[(2-aminoethyl)sulfanyl]-2-methoxyethane hydrochloride CAS No. 2445791-07-9

1-[(2-aminoethyl)sulfanyl]-2-methoxyethane hydrochloride

Cat. No.: B6172163
CAS No.: 2445791-07-9
M. Wt: 171.7
InChI Key:
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Description

1-[(2-aminoethyl)sulfanyl]-2-methoxyethane hydrochloride is a chemical compound with the molecular formula C5H14ClNOS. This compound is characterized by the presence of an aminoethyl group, a sulfanyl group, and a methoxyethane group. It is commonly used in various scientific research applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[(2-aminoethyl)sulfanyl]-2-methoxyethane hydrochloride typically involves the reaction of 2-methoxyethanol with 2-aminoethanethiol in the presence of hydrochloric acid. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The reaction can be represented as follows:

2-methoxyethanol+2-aminoethanethiol+HCl1-[(2-aminoethyl)sulfanyl]-2-methoxyethane hydrochloride\text{2-methoxyethanol} + \text{2-aminoethanethiol} + \text{HCl} \rightarrow \text{this compound} 2-methoxyethanol+2-aminoethanethiol+HCl→1-[(2-aminoethyl)sulfanyl]-2-methoxyethane hydrochloride

Industrial Production Methods

In industrial settings, the production of this compound involves large-scale synthesis using similar reaction conditions. The process is optimized for high yield and purity, often involving multiple purification steps such as recrystallization and distillation.

Chemical Reactions Analysis

Types of Reactions

1-[(2-aminoethyl)sulfanyl]-2-methoxyethane hydrochloride undergoes various chemical reactions, including:

    Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.

    Reduction: The compound can be reduced to form simpler derivatives.

    Substitution: The amino and methoxy groups can participate in substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride are used.

    Substitution: Reagents like alkyl halides and acyl chlorides are commonly used.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Simplified derivatives with reduced functional groups.

    Substitution: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

1-[(2-aminoethyl)sulfanyl]-2-methoxyethane hydrochloride is utilized in several scientific research fields:

    Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: Employed in studies involving enzyme inhibition and protein modification.

    Medicine: Investigated for potential therapeutic applications, including as a precursor for drug development.

    Industry: Used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-[(2-aminoethyl)sulfanyl]-2-methoxyethane hydrochloride involves its interaction with specific molecular targets. The compound can act as an enzyme inhibitor by binding to the active site of enzymes, thereby preventing substrate binding and subsequent catalytic activity. This inhibition can affect various biochemical pathways, making it useful in research and potential therapeutic applications.

Comparison with Similar Compounds

Similar Compounds

  • 1-[(2-aminoethyl)sulfanyl]ethan-1-one hydrochloride
  • 4-(2-aminoethyl)benzenesulfonyl fluoride hydrochloride
  • 2-(2-aminoethoxy)ethanol

Uniqueness

1-[(2-aminoethyl)sulfanyl]-2-methoxyethane hydrochloride is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. Compared to similar compounds, it offers a unique balance of properties that make it suitable for a wide range of applications in scientific research.

Properties

CAS No.

2445791-07-9

Molecular Formula

C5H14ClNOS

Molecular Weight

171.7

Purity

95

Origin of Product

United States

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